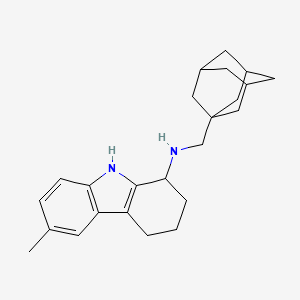
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom and a methyl group, as well as a tetrazole ring attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the bromination of 6-methylpyridine, followed by the introduction of the tetrazole ring through a cycloaddition reaction. The final step would involve the formation of the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and cycloaddition partners. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyridine and tetrazole derivatives.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine and tetrazole derivatives, such as:
- n-(5-Chloro-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
- n-(5-Bromo-6-ethylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
Uniqueness
The uniqueness of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide lies in its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H9BrN6O |
|---|---|
Molekulargewicht |
297.11 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C9H9BrN6O/c1-6-7(10)2-3-8(12-6)13-9(17)4-16-5-11-14-15-16/h2-3,5H,4H2,1H3,(H,12,13,17) |
InChI-Schlüssel |
HIEHEUARRAVPLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)CN2C=NN=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


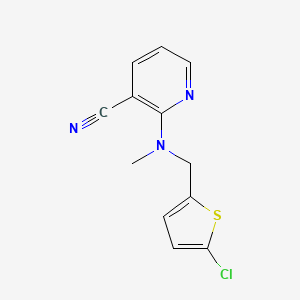
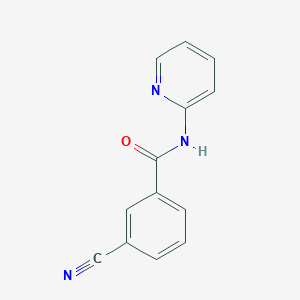
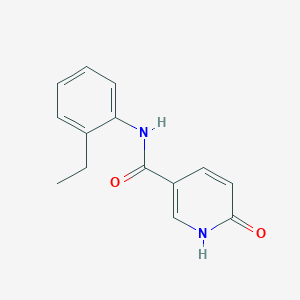
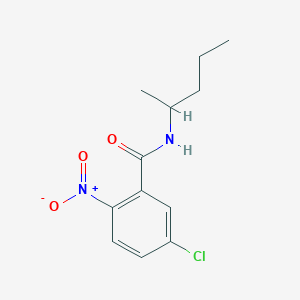

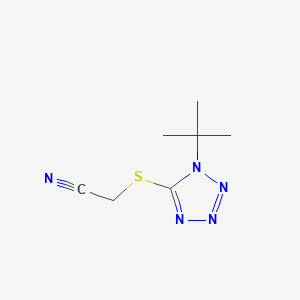

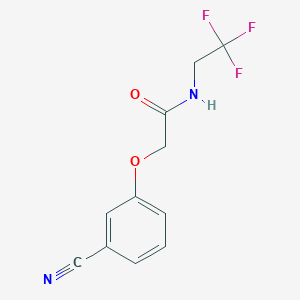
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)

![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)


